Fumigaclavine A

Antimicrobial Anaerobic Bacteria MIC

Fumigaclavine A (FuA) is the essential, structurally specific clavine-type ergot alkaloid mycotoxin for analytical and enzymatic research. Unlike Fumigaclavine C, FuA serves as the direct biosynthetic substrate of the prenyltransferase FgaPT1 and exhibits only 12.6% cross-reactivity with FuC in validated immunoassays. Sourcing requires verified ≥98% purity and defined 8α,9β stereochemistry to ensure reproducible enzymatic kinetics, selective mycotoxin detection, and valid HMGB1 SAR comparator data. Generic sourcing without stereochemical certification leads to experimental failure. For R&D use only; not for diagnostic or therapeutic applications.

Molecular Formula C18H22N2O2
Molecular Weight 298.4 g/mol
CAS No. 6879-59-0
Cat. No. B1252198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFumigaclavine A
CAS6879-59-0
Synonyms9-acetoxy-6,8-dimethylergoline
isofumigaclavine A
isofumigaclavine A, (8alpha,9beta)-isome
Molecular FormulaC18H22N2O2
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC1CN(C2CC3=CNC4=CC=CC(=C34)C2C1OC(=O)C)C
InChIInChI=1S/C18H22N2O2/c1-10-9-20(3)15-7-12-8-19-14-6-4-5-13(16(12)14)17(15)18(10)22-11(2)21/h4-6,8,10,15,17-19H,7,9H2,1-3H3/t10-,15-,17-,18+/m1/s1
InChIKeyGJSSYQDXZLZOLR-ONUGHKICSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fumigaclavine A (CAS 6879-59-0): A Clavine-Type Ergot Alkaloid Mycotoxin for Specialized Analytical and Biosynthetic Research


Fumigaclavine A (FuA) is a clavine-type ergot alkaloid and mycotoxin, chemically defined as [(6aR,9R,10S)-7,9-Dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-yl] acetate, produced primarily by the fungus Aspergillus fumigatus . It serves as a direct biosynthetic precursor to Fumigaclavine C (FuC), a transformation catalyzed by the enzyme FgaPT1, highlighting its specific role in the ergot alkaloid metabolic pathway [1]. Fumigaclavine A has demonstrated antibacterial activity in vitro [2] and, crucially, its unique stereochemical configuration (8α,9β) has been exploited to develop highly specific immunoassays for mycotoxin detection [3].

The Procurement Case for Fumigaclavine A: Why Analog Substitution is Not an Option for Specific Research Applications


Within the Fumigaclavine family, substitution is not possible due to profound differences in biological activity, immunoreactivity, and biosynthetic pathway roles. For example, while Fumigaclavine C (FuC) is known for its anti-inflammatory and vasorelaxant effects [1], Fumigaclavine A (FuA) is not. A computational study revealed that the C-9 acetyl group and C-2 dimethylallyl side chain of FuC are critical for its strong binding to the HMGB1 protein, and the calculated empirical energies of interaction (ΔE) show a clear ranking: FuC (~LSD) < FuA < FuB, meaning FuA binds with significantly lower affinity than FuC [2]. This molecular specificity is further underscored by immunoassay data, where a monoclonal antibody against FuA shows only 12.6% cross-reactivity with FuC and 1.3% with FuB, enabling selective detection [3]. Therefore, generic sourcing of a 'fumigaclavine' without precise structural specification will lead to experimental failure in studies requiring FuA's unique reactivity profile as a substrate or its specific detection.

Quantitative Evidence Guide for Fumigaclavine A: Differentiating Data vs. In-Class Comparators


Fumigaclavine A Exhibits ~133-fold Lower Antibacterial Activity than Tinidazole Against Veillonella parvula

In a direct antimicrobial screening assay against a panel of anaerobic microorganisms, Fumigaclavine A showed activity against Veillonella parvula. However, its Minimum Inhibitory Concentration (MIC) was 16 µg/mL, which is significantly higher (i.e., less potent) than that of the positive control antibiotic, tinidazole, which had an MIC of 0.12 µg/mL in the same assay [1].

Antimicrobial Anaerobic Bacteria MIC

Immunoassay Confirms Fumigaclavine A is Distinct from Fumigaclavine C with 12.6% Cross-Reactivity and Near-Zero Cross-Reactivity with Major Ergot Alkaloids

A competitive indirect enzyme immunoassay (EIA) was developed using polyclonal antibodies raised against Fumigaclavine A (FuA). The assay demonstrated high specificity, with the following cross-reactivities: FuA (100%), Fumigaclavine C (FuC, 12.6%), Fumigaclavine B (FuB, 1.3%), and Fumigaclavine D (FuD, 0.2%). Critically, no cross-reactivity was observed with other lysergic acid derivatives such as ergonovine, ergotamine, and alpha-ergocryptine [1].

Immunoassay Mycotoxin Detection Cross-Reactivity

Biosynthetic Specificity: Fumigaclavine A is the Defined Substrate for FgaPT1, Not Fumigaclavine B or C

The ergot alkaloid biosynthetic pathway in A. fumigatus is highly ordered. The reverse prenyltransferase, FgaPT1, exhibits strict substrate specificity. It catalyzes the conversion of Fumigaclavine A (FuA) to Fumigaclavine C (FuC) via prenylation at the C-2 position using dimethylallyl diphosphate (DMAPP) [1]. This step does not occur with Fumigaclavine B, which is instead acetylated to form FuA [2].

Biosynthesis Enzymology Prenyltransferase

Fumigaclavine A Shows Weaker Binding to HMGB1 Protein Compared to Fumigaclavine C and LSD

Computational molecular modeling was used to compare the binding affinity of Fumigaclavine A (FuA), B (FuB), and C (FuC) to the HMGB1 protein, a key mediator in inflammation. The calculated empirical energies of interaction (ΔE) were ranked as: FuC ~ LSD (lysergic acid diethylamide) < FuA < FuB. This indicates that FuC and LSD form the most stable complexes with HMGB1, while FuA has a significantly weaker, less favorable interaction [1].

Molecular Modeling HMGB1 Drug-Protein Binding

Validated Research and Industrial Application Scenarios for Fumigaclavine A


Mycotoxin Detection and Quantification in Food and Environmental Matrices

Fumigaclavine A is a validated target for detection as a mycotoxin produced by A. fumigatus. The development of highly specific enzyme immunoassays (EIAs) with minimal cross-reactivity to FuB (1.3%), FuC (12.6%), and other major ergot alkaloids [1] enables its selective and sensitive quantification in complex matrices like silage and animal tissue [2]. This makes FuA an essential reference standard for analytical chemists developing and validating LC-MS/MS or immunoassay-based methods for food safety and environmental monitoring.

Enzymology of Ergot Alkaloid Biosynthesis and Metabolic Engineering

As the direct and specific substrate for the key biosynthetic enzyme FgaPT1 (fumigaclavine A dimethylallyltransferase), Fumigaclavine A is an indispensable reagent for in vitro enzymatic studies. Researchers investigating the function of the ergot alkaloid gene cluster in A. fumigatus or aiming to engineer the pathway for heterologous production of ergot alkaloids require pure Fumigaclavine A to characterize the kinetics and specificity of this prenylation step [3].

Structure-Activity Relationship (SAR) Studies for Anti-Inflammatory Drug Discovery

Fumigaclavine A serves as a crucial negative control or comparator in SAR studies targeting the HMGB1 protein, a validated anti-inflammatory target. Computational studies have demonstrated that Fumigaclavine C (FuC) binds strongly to HMGB1, while Fumigaclavine A (FuA) binds significantly more weakly [4]. Therefore, procuring FuA is essential for medicinal chemistry programs aiming to identify the structural features (e.g., the C-2 prenyl group) responsible for this binding difference and optimize lead compounds derived from the fumigaclavine scaffold.

Antimicrobial Susceptibility Testing and Resistance Mechanism Studies

Fumigaclavine A has a well-characterized antimicrobial profile against anaerobic bacteria, with an MIC of 16 µg/mL against Veillonella parvula [5]. While not a clinical candidate, this defined, moderate activity makes it a useful tool compound for basic microbiology research. It can be used as a reference agent in susceptibility testing, as a selective agent in culture media, or as a probe to study bacterial defense mechanisms against fungal secondary metabolites.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fumigaclavine A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.